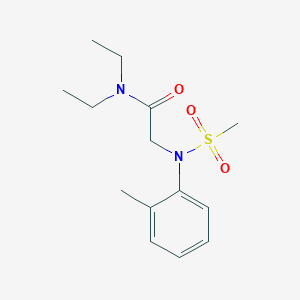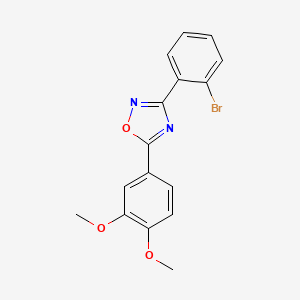![molecular formula C22H27F2NO B5066944 [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B5066944.png)
[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol, also known as DFB, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. DFB is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The exact mechanism of action of [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems, including the dopamine and serotonin systems. [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol has also been shown to bind to the mu opioid receptor, which may contribute to its potential as a treatment for neuropathic pain.
Biochemical and Physiological Effects:
[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol has been shown to have various biochemical and physiological effects, including anti-inflammatory effects, modulation of neurotransmitter systems, and potential as a treatment for neuropathic pain and depression. However, more research is needed to fully understand the extent of these effects and their potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol has several advantages as a compound for lab experiments, including its relatively easy synthesis and purification, its potential as a modulator of various neurotransmitter systems, and its potential as a treatment for various conditions. However, [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol also has limitations, including its relatively low solubility in water and potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for the study of [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol, including further research into its mechanism of action, its potential therapeutic applications, and its potential as a treatment for various conditions. Additionally, the development of more potent and selective derivatives of [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol may lead to new therapeutic options for various conditions.
Métodos De Síntesis
[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol can be synthesized through various methods, including the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride. Another method involves the reduction of the corresponding nitrile using lithium aluminum hydride or hydrogenation over a palladium catalyst. Regardless of the method used, the synthesis of [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol requires careful attention to detail and purification to ensure the compound's purity.
Aplicaciones Científicas De Investigación
[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol has been studied for its potential therapeutic applications in various scientific research fields. One study found that [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol has anti-inflammatory effects in a mouse model of acute lung injury. Another study found that [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol has potential as a treatment for neuropathic pain. Additionally, [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol has been studied for its potential as an antidepressant and for its effects on the dopamine and serotonin systems.
Propiedades
IUPAC Name |
[3-[(2,4-difluorophenyl)methyl]-1-(3-phenylpropyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F2NO/c23-20-10-9-19(21(24)14-20)15-22(17-26)11-5-13-25(16-22)12-4-8-18-6-2-1-3-7-18/h1-3,6-7,9-10,14,26H,4-5,8,11-13,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDZXCSGSXCFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCC2=CC=CC=C2)(CC3=C(C=C(C=C3)F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,4-Difluorobenzyl)-1-(3-phenylpropyl)piperidin-3-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[2-(mesityloxy)ethoxy]ethyl}morpholine](/img/structure/B5066867.png)
![1-(4-fluorophenyl)-4-{1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}piperazine](/img/structure/B5066872.png)

![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5066875.png)
![5-[(2,3-dimethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5066880.png)


![8-{[3-(4-morpholinylcarbonyl)-5-isoxazolyl]methoxy}quinoline](/img/structure/B5066923.png)

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B5066939.png)
![2,4-dichloro-N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5066945.png)
![1,5-dimethyl-4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5066948.png)
![N-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5066949.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-3-isoxazolylbenzamide](/img/structure/B5066953.png)